molecular formula C18H18I2N2O2 B12600089 N,N'-(Butane-1,4-diyl)bis(2-iodobenzamide) CAS No. 638195-20-7

N,N'-(Butane-1,4-diyl)bis(2-iodobenzamide)

Cat. No.: B12600089
CAS No.: 638195-20-7
M. Wt: 548.2 g/mol
InChI Key: HSFGJJOBSJEJQK-UHFFFAOYSA-N
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Description

N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) is a chemical compound characterized by the presence of two iodobenzamide groups connected by a butane-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) typically involves the reaction of 2-iodobenzoyl chloride with butane-1,4-diamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the iodine atoms, potentially forming N,N’-(Butane-1,4-diyl)bis(2-aminobenzamide).

    Oxidation Reactions: Oxidative conditions can modify the benzamide groups, potentially forming N,N’-(Butane-1,4-diyl)bis(2-nitrobenzamide).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different functional groups replacing the iodine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Nitro derivatives or other oxidized forms of the benzamide groups.

Scientific Research Applications

N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as a molecular probe due to the presence of iodine atoms, which can be detected using imaging techniques.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2-iodobenzamide) depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids, potentially inhibiting or modifying their function. The iodine atoms can facilitate binding to specific molecular targets, enhancing the compound’s efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Butane-1,4-diylbis(bromoacetamide): Similar structure but with bromine atoms instead of iodine.

    N,N’-Butane-1,4-diylbis(chloroacetamide): Contains chlorine atoms instead of iodine.

    N,N’-Butane-1,4-diylbis(2-aminobenzamide): Lacks the halogen atoms, featuring amino groups instead.

Uniqueness

The iodine atoms also enhance the compound’s ability to participate in specific substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

638195-20-7

Molecular Formula

C18H18I2N2O2

Molecular Weight

548.2 g/mol

IUPAC Name

2-iodo-N-[4-[(2-iodobenzoyl)amino]butyl]benzamide

InChI

InChI=1S/C18H18I2N2O2/c19-15-9-3-1-7-13(15)17(23)21-11-5-6-12-22-18(24)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24)

InChI Key

HSFGJJOBSJEJQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2I)I

Origin of Product

United States

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